Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Overview
Description
Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- is a synthetic organic compound with the following properties:
- Chemical Formula : C<sub>13</sub>H<sub>10</sub>ClNO<sub>2</sub>
- Molecular Weight : 247.68 g/mol
- CAS Number : 80100-05-6
Molecular Structure Analysis
The molecular structure of Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- consists of a central ketone group (methanone) attached to a 6-chloro-3-pyridinyl moiety and a 4-methoxyphenyl group. The chlorine atom and the pyridine ring contribute to its unique properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it likely participates in typical ketone reactions, such as nucleophilic additions, reductions, and condensations. Further experimental studies are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
- Density : Not specified in available data.
- Solubility : Further investigation is needed to determine its solubility in various solvents.
Scientific Research Applications
-
Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives, which are studied for their potential as therapeutic candidates .
- Method : The compound is synthesized with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
- Results : The synthesized phenoxy acetamide and its derivatives have shown promising results in terms of safety and efficacy, enhancing life quality .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The protodeboronation is carried out using a radical approach .
- Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Microwave Assisted Synthesis
- Field : Green Chemistry
- Application : The compound is used in microwave-assisted synthesis .
- Method : A mixture of the compound, 3’-(4,4,5,5-tetramethyl-1,3-2-dioxaborolan-2-yl)acetanilide, potassium carbonate, and tetrakis(triphenylphosphine)palladium in THF is subjected to microwave at 155°C for 10 min .
- Results : The results of this method are not specified in the source .
Safety And Hazards
- Toxicity : No specific toxicity information is readily accessible. As with any chemical, caution should be exercised during handling.
- Hazardous Reactions : No documented hazardous reactions, but standard safety practices should be followed.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- include:
- Biological Activity : Investigate its potential as a pharmaceutical lead compound.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.
Please note that the information provided here is based on available data, and additional research may reveal more insights into this intriguing compound123.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQMYYGQDVIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465145 | |
Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
CAS RN |
122601-82-5 | |
Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.